molecular formula C21H26N2O6 B1677283 Ombrabulin CAS No. 181816-48-8

Ombrabulin

Cat. No. B1677283
M. Wt: 402.4 g/mol
InChI Key: IXWNTLSTOZFSCM-YVACAVLKSA-N
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Description

Ombrabulin is an experimental drug candidate that was discovered by Ajinomoto and further developed by Sanofi-Aventis . It is a derivative of combretastatin A-4 and exerts its antitumor effect by disrupting the formation of blood vessels needed for tumor growth .


Synthesis Analysis

Ombrabulin is a synthetic derivative of the water-soluble vascular disrupting agent combretastatin A4 . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

Ombrabulin has a molecular formula of C21H26N2O6 and a molar mass of 402.447 g·mol−1 . It contains a total of 56 bonds, including 30 non-H bonds, 14 multiple

Scientific Research Applications

Ombrabulin in Cancer Treatment

Ombrabulin, known for its properties as a vascular disrupting agent, has been explored in various studies for its efficacy in cancer treatment. Particularly, it has been combined with other chemotherapeutic agents to treat advanced solid tumors.

  • Combination Therapy in Soft-Tissue Sarcomas : A study by Blay et al. (2015) examined the combination of ombrabulin and cisplatin versus placebo plus cisplatin in patients with advanced soft-tissue sarcomas. This research indicated that while ombrabulin in combination with cisplatin showed a slight improvement in progression-free survival, it did not present a substantial clinical benefit to support its widespread therapeutic use in treating soft-tissue sarcomas.

  • Advanced Solid Tumors : A Phase I study by Sessa et al. (2013) explored ombrabulin's safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid malignancies. This study found that ombrabulin rapidly reduces tumor blood flow and induces necrosis, with circulating endothelial cells, VEGF, and matrix metalloproteinase-9 identified as potential biomarkers of ombrabulin activity.

  • Japanese Patients with Advanced Solid Tumors : Research by Ura et al. (2011) on Japanese patients with advanced solid tumors revealed that ombrabulin, in combination with cisplatin, was well-tolerated. The recommended dose for Japanese patients was established to be similar to that for Caucasian patients.

  • its primary endpoint of improving progression-free survival.

Mechanism of Action and Pharmacological Properties

Ombrabulin has a distinct mechanism of action as a vascular disrupting agent, impacting tumor vasculature:

  • Vascular Disruption Mechanism : An overview by a Definitions article in 2020 explains that ombrabulin binds to the colchicine binding site of endothelial cell tubulin, inhibiting tubulin polymerization. This leads to mitotic arrest and apoptosis in endothelial cells, causing tumor blood vessels to collapse and potentially leading to tumor necrosis (Definitions, 2020).

  • Enhancing Efficacy of Standard Therapies : A study highlighted that ombrabulin could enhance the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models. This suggests the potential of ombrabulin in combination with other treatment regimens (Clémenson et al., 2013).

properties

IUPAC Name

(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-11,15,24H,12,22H2,1-4H3,(H,23,25)/b6-5-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWNTLSTOZFSCM-YVACAVLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939477
Record name N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ombrabulin

CAS RN

181816-48-8
Record name Ombrabulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181816-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ombrabulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181816488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ombrabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMBRABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82JB1524Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
472
Citations
C Sessa, P Lorusso, A Tolcher, F Farace, N Lassau… - Clinical Cancer …, 2013 - AACR
… as potential biomarkers of ombrabulin activity. Optimal use of ombrabulin is expected when combined with other agents and evaluation of ombrabulin activity in combination with other …
Number of citations: 41 aacrjournals.org
JY Blay, Z Pápai, AW Tolcher, A Italiano… - The Lancet …, 2015 - thelancet.com
… Ombrabulin (AVE8062) disrupts the vasculature of established tumours and has shown … In this phase 3 trial, we aimed to assess the efficacy and safety of ombrabulin plus cisplatin …
Number of citations: 62 www.thelancet.com
C Clémenson, E Jouannot, A Merino-Trigo… - Investigational new …, 2013 - Springer
… Our results provide a rationale for the use of ombrabulin in combination with two standard … of ombrabulin against human HNSCC xenograft models and the potential of ombrabulin to …
Number of citations: 34 link.springer.com
J von Pawel, V Gorbounova, M Reck, DM Kowalski… - Lung Cancer, 2014 - Elsevier
… After 124 events, median PFS was not significantly improved with ombrabulin vs placebo (5.65 … This study did not meet its primary endpoint of improving PFS by adding ombrabulin to a …
Number of citations: 28 www.sciencedirect.com
F Eskens, P Tresca, D Tosi, L Van Doorn… - British journal of …, 2014 - nature.com
… Docetaxel binds to tubulin (at a different site to that of ombrabulin) and … with ombrabulin yielded additive and sometimes synergistic activity in a range of tumour cell lines at ombrabulin …
Number of citations: 30 www.nature.com
M Nishio, M Satouchi, A Horiike, Y Horio… - Japanese Journal of …, 2018 - academic.oup.com
… , ombrabulin is rapidly converted to its active metabolite, RPR258063. Ombrabulin has been … Ombrabulin causes vascular blood flow shutdown by attacking endothelial cells within the …
Number of citations: 8 academic.oup.com
R Bahleda, C Sessa, G Del Conte, L Gianni… - Investigational new …, 2014 - Springer
… Purpose Preclinical evidence supports synergy between the vascular disrupting agent ombrabulin and various chemotherapy agents. Ombrabulin was combined with two standard …
Number of citations: 25 link.springer.com
H Murakami, T Kurata, Y Onozawa, J Watanabe… - Cancer chemotherapy …, 2014 - Springer
… In mice, ombrabulin began to restrict tumor perfusion within 15 min after the … ombrabulin-induced reduction in blood flow [18]. Results from toxicological studies suggest that …
Number of citations: 12 link.springer.com
Z Papai, AW Tolcher, A Italiano, D Cupissol… - 2013 - ascopubs.org
… ombrabulin arms, respectively. PFS analysis showed a statistically significant improvement with ombrabulin (… 3- and 6-month rates in favor of ombrabulin vs Pbo: 35.4% vs 24.9% and …
Number of citations: 0 ascopubs.org
J von Pawel, V Gorbounova, M Reck, D Kowalski… - Annals of …, 2012 - Elsevier
… PFS was analyzed after 124 events (61 ombrabulin; 63 Pbo); median follow-up was 8 months. PFS was not significantly improved in the ombrabulin group versus Pbo (median 5.7 vs …
Number of citations: 2 www.sciencedirect.com

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